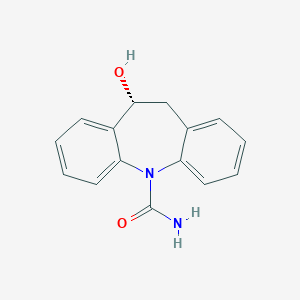

(R)-Licarbazepine

Description

Context of (R)-Licarbazepine as a Chiral Metabolite

This compound is recognized as a chiral metabolite within the metabolic pathways of dibenzazepine (B1670418) anticonvulsants, particularly oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate (B1210297) wikipedia.orgfrontiersin.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.net. Oxcarbazepine, upon administration, undergoes reduction in the liver to form two enantiomeric monohydroxy derivatives: (S)-licarbazepine (also known as eslicarbazepine) and this compound ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org. This biotransformation typically results in a ratio of approximately 4:1 to 5:1 of (S)- to this compound derived from oxcarbazepine researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org.

Enantiomeric Relationship of this compound to (S)-Licarbazepine (Eslicarbazepine)

This compound and (S)-Licarbazepine (eslicarbazepine) are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other wikipedia.orgfrontiersin.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.netgoogle.comnih.govresearchgate.netmdpi.com. This stereochemical difference is critical, as it leads to distinct pharmacological and pharmacokinetic properties. (S)-Licarbazepine is recognized as the pharmacologically more active and therapeutically significant enantiomer, being the primary active metabolite of eslicarbazepine acetate frontiersin.orgebi.ac.uknih.govjksus.orgnih.govdrugbank.comncats.iogoogle.com. Research suggests that (S)-licarbazepine is generally more effective, potentially less toxic, and exhibits superior penetration across the blood-brain barrier compared to its (R)-counterpart frontiersin.orgnih.govamrhasanneuro.com. While this compound also possesses anticonvulsant activity, it is considered less potent than (S)-licarbazepine nih.govjksus.org. The development of eslicarbazepine acetate was partly driven by the aim to maximize the delivery of the more active (S)-enantiomer while minimizing exposure to the less active (R)-enantiomer and avoiding the formation of potentially toxic metabolites seen with earlier generations nih.govresearchgate.netamrhasanneuro.com.

Significance of this compound in Stereochemical and Biotransformational Studies

The study of this compound is integral to understanding the stereoselective metabolism of dibenzazepine anticonvulsants researchgate.netresearchgate.netnih.govmdpi.comchemblink.comvulcanchem.comcore.ac.ukuliege.be. The differential activity and disposition of enantiomers highlight the importance of stereochemistry in drug development and pharmacology. By examining this compound, researchers can elucidate the enzymatic pathways responsible for chiral inversion and metabolism, contributing to a comprehensive understanding of how these drugs are processed in the body.

The presence of this compound as a metabolite from both oxcarbazepine and, to a lesser extent, eslicarbazepine acetate, underscores the dynamic stereochemical transformations occurring in vivo researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for the accurate separation and quantification of this compound from its enantiomer and other related compounds, facilitating pharmacokinetic and metabolic studies researchgate.netresearchgate.netmdpi.comuliege.be. Furthermore, research has explored the ability of biological systems, such as in mice, to perform chiral inversion between licarbazepine (B1675244) enantiomers, providing insights into the stereochemical fate of these molecules core.ac.uk. Studies have also indicated that both (S)- and this compound can contribute to seizure exacerbation in certain experimental models, suggesting a common underlying mechanism for this effect across related anticonvulsants nih.gov. The use of isotopically labeled compounds, such as this compound Acetate-d3, further aids in precise tracking of metabolic pathways and pharmacokinetic profiling vulcanchem.com.

Data Tables

Table 1: Chemical and Physical Properties of Licarbazepine and Related Compounds

| Property | Licarbazepine (Racemic) | This compound Acetate | This compound Acetate-d3 |

| Molecular Formula | C₁₅H₁₄N₂O₂ wikipedia.orgchemsrc.comncats.io | C₁₇H₁₆N₂O₃ chemblink.com | C₁₇D₃H₁₃N₂O₃ vulcanchem.com |

| Molecular Weight | 254.289 g/mol wikipedia.org | 296.32 g/mol chemblink.com | 299.339 g/mol vulcanchem.com |

| CAS Number | 29331-92-8 wikipedia.org | 186694-45-1 chemblink.com | N/A |

| Chirality | Racemic Mixture wikipedia.org | (R)-Enantiomer | (R)-Enantiomer (Deuterated) |

| Density | 1.336 g/cm³ chemsrc.com | ~1.3 g/cm³ (Calc.) chemblink.com | N/A |

| Melting Point | 186-189 °C chemsrc.com | 191.35 °C chemblink.com | N/A |

| Boiling Point | 431.3 °C chemsrc.com | ~427.4-454.5 °C (Calc.) chemblink.com | N/A |

| Flash Point | 214.6 °C chemsrc.com | ~212.3 °C (Calc.) chemblink.com | N/A |

| Solubility | N/A | 22.48 mg/L (25°C water) chemblink.com | N/A |

Note: "Calc." indicates values calculated by software.

Table 2: Metabolic Pathways and Ratios of Dibenzazepine Anticonvulsants

| Parent Drug | Primary Active Metabolite | Major Metabolite Ratio ((S):(R)) | Minor Metabolites | Source Reference(s) |

| Oxcarbazepine (OXC) | (S)-Licarbazepine | ~4:1 to 5:1 | This compound, Oxcarbazepine, Glucuronides | ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |

| Eslicarbazepine Acetate (ESL) | (S)-Licarbazepine | ~95%: <5% | This compound, Oxcarbazepine, Glucuronides of metabolites | frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.netchemsrc.comdrugbank.comwikipedia.orgncats.ioresearchgate.netgoogle.com |

Table 3: Stereoselective Disposition and Activity Comparison

| Property | (S)-Licarbazepine (Eslicarbazepine) | This compound | Source Reference(s) |

| Relative Efficacy | More effective | Less effective | frontiersin.orgnih.govamrhasanneuro.com |

| Blood-Brain Barrier Penetration | More efficient | Less efficient | frontiersin.orgamrhasanneuro.com |

| Anticonvulsant Activity | High | Present, but less potent | nih.govjksus.org |

| Systemic Exposure (from ESL) | ~95% | <5% | researchgate.netnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.net |

| Brain Exposure (in mice) | Higher | Lower (approx. half of S-Lic) | nih.govcore.ac.uk |

| Hepatic/Renal Accumulation (mice) | Predisposition noted | N/A | nih.govcore.ac.uk |

| Seizure Exacerbation (animal models) | Can exacerbate | Can exacerbate | nih.gov |

Compound List:

this compound

(S)-Licarbazepine (Eslicarbazepine)

Licarbazepine (racemic)

Eslicarbazepine Acetate (ESL)

Oxcarbazepine (OXC)

Carbamazepine (B1668303) (CBZ)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346125 | |

| Record name | R-Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104746-03-4 | |

| Record name | Licarbazepine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICARBAZEPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Preparation of R Licarbazepine

Methodologies for Enantiomeric Resolution of Racemic Licarbazepine (B1675244)

Enantiomeric resolution aims to separate a racemic mixture into its individual enantiomers. For licarbazepine, this typically involves either physical separation of diastereomeric derivatives or enzymatic discrimination.

Diastereomeric crystallization is a classical method for resolving enantiomers. It relies on converting the enantiomers into diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

This approach involves reacting racemic licarbazepine with a chiral resolving agent, typically a chiral acid, to form diastereomeric esters. These diastereomeric esters can then be separated based on their differing solubilities in specific solvents. Once separated, the desired diastereomeric ester is hydrolyzed to yield the pure (R)-Licarbazepine. For instance, acetyl mandelic acid has been employed as a chiral resolving agent for licarbazepine, forming diastereomeric esters that can be separated and subsequently hydrolyzed to obtain enantiomerically pure licarbazepine acetate (B1210297) or licarbazepine itself google.com. Other chiral acids, such as derivatives of tartaric acid or ibuprofen, have also been explored for forming diastereomeric esters with licarbazepine for separation google.comgoogle.com. The process typically involves reacting racemic licarbazepine with a chiral acid in the presence of a coupling agent, followed by separation of the resulting diastereomeric esters, and finally, hydrolysis to liberate the pure enantiomer google.comwipo.int.

Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for this purpose, catalyzing reactions like transesterification or hydrolysis at different rates for each enantiomer.

Lipase-catalyzed transesterification involves reacting racemic licarbazepine with an acyl donor (e.g., vinyl acetate, vinyl propionate, vinyl butyrate, or vinyl benzoate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other unreacted or reacting at a much slower rate. This differential reaction rate allows for the separation of the acylated product from the unreacted enantiomer. Studies have shown that lipase from Candida rugosa (CRL) is highly effective in the transesterification of racemic licarbazepine. When using vinyl benzoate (B1203000) as the acyl donor in methyl tert-butyl ether (MtBE) as a solvent, CRL demonstrated high enantioselectivity, yielding (S)-(+)-licarbazepine with an enantiomeric excess (ee) of 97% and a high yield of 84% researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.com. The (R)-ester was isolated with 77% ee in some conditions taylorandfrancis.comscispace.com. The specific interactions within the enzyme's active site, such as unfavorable contacts between the S-enantiomer and phenylalanine 296 in Candida rugosa lipase, are believed to contribute to this high enantioselectivity researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net.

Table 1: Lipase-Catalyzed Transesterification of Racemic Licarbazepine

| Acyl Donor | Solvent | Lipase Source | E Value | Enantiomeric Excess (ee) | Yield | Specific Rotation ([α]20D) | Reference(s) |

| Vinyl Benzoate | MtBE | Candida rugosa (CRL) | 31 | 97% (for S-Licarbazepine) | 84% | +105 (for S-Licarbazepine) | researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net |

| Vinyl Benzoate | TBME | Candida rugosa (CRL) | - | 97% (for S-alcohol) | 77% (for R-ester) | - | taylorandfrancis.comscispace.com |

Alternatively, lipases can be used to selectively hydrolyze one enantiomer of a licarbazepine ester derivative. In this scenario, racemic licarbazepine is first esterified, and then a lipase is employed to selectively hydrolyze one of the enantiomeric esters back to the alcohol (licarbazepine), leaving the other ester enantiomer intact. The unreacted ester can then be separated and hydrolyzed chemically to yield the other enantiomer of licarbazepine. While transesterification studies with Candida rugosa lipase have shown superior enantioselectivity for the production of (S)-licarbazepine, complementary hydrolysis of licarbazepine esters using similar lipases often results in very poor selectivities (E < 5) taylorandfrancis.comscispace.com.

The choice of enzyme and reaction conditions is critical for successful kinetic resolution. Lipases from Candida rugosa (CRL) have consistently demonstrated high activity and selectivity in the transesterification of racemic licarbazepine, particularly with vinyl benzoate as the acyl donor in solvents like methyl tert-butyl ether (MtBE) or tert-butyl methyl ether (TBME) researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comtaylorandfrancis.comscispace.comresearchgate.net. The optimal reaction temperature, solvent polarity, and acyl donor concentration are key parameters that influence the enzyme's enantioselectivity and reaction rate. Molecular docking studies have provided insights into the mechanism of selectivity, suggesting that specific interactions between the enzyme's active site and the licarbazepine enantiomers, such as unfavorable contacts with phenylalanine 296 for the S-enantiomer, dictate the observed stereochemical outcome researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net. Screening of various lipases from different origins has confirmed that CRL often exhibits superior performance in this specific transformation researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comtaylorandfrancis.com.

Enzymatic Kinetic Resolution Approaches

Computational and Molecular Docking Studies of Lipase-Substrate Interactions

Understanding the molecular basis of enzyme selectivity is paramount for optimizing biocatalytic processes. Computational methods, particularly molecular docking, have been employed to elucidate the interactions between lipases and their substrates, providing insights into enantioselectivity. In the context of licarbazepine synthesis, studies have investigated the binding modes of licarbazepine enantiomers within the active sites of lipases. For instance, molecular docking analyses have attributed the high enantioselectivity observed during the transesterification of racemic licarbazepine using Candida rugosa lipase to unfavorable ligand contacts between the (S)-enantiomer and key amino acid residues, such as phenylalanine 296, within the enzyme's active site researchgate.net. These findings help in rationalizing enzyme performance and guiding the selection or engineering of lipases for improved kinetic resolution of licarbazepine.

Asymmetric Biocatalytic Reduction of Oxcarbazepine (B1677851) Precursor

The direct asymmetric reduction of oxcarbazepine, a prochiral ketone, represents a highly efficient route to enantiomerically enriched licarbazepine. Biocatalysis, utilizing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods.

Utilization of Ketoreductases for Enantioselective Reduction

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs), are oxidoreductases that catalyze the stereoselective reduction of ketones to alcohols, utilizing nicotinamide (B372718) cofactors (NADH or NADPH) mdpi.com. Various KREDs and ADHs have been identified and engineered for the efficient enantioselective reduction of oxcarbazepine to specific licarbazepine enantiomers.

Engineered ketoreductases derived from Lactobacillus species have demonstrated significant efficacy in converting oxcarbazepine to eslicarbazepine (B1671253) ((S)-Licarbazepine) with high enantiomeric excess (ee) and conversion rates mdpi.comresearchgate.netgoogle.com. For example, an engineered KRED from Lactobacillus kefir has been utilized with 2-propanol for NADPH regeneration, achieving >95% isolated yield and >99% ee of (S)-Licarbazepine from oxcarbazepine at high substrate loadings (>100 g/L) researchgate.netrsc.org. Similarly, Saccharomyces cerevisiae CGMCC No. 2266 has been employed for the asymmetric reduction of oxcarbazepine, yielding (S)-Licarbazepine with excellent conversion (>98%) and ee (>98%) researchgate.net. These biocatalysts often require cofactor regeneration systems, commonly employing co-substrates like isopropanol (B130326) (oxidized to acetone) or glucose in conjunction with glucose dehydrogenase (GDH) mdpi.comrsc.org.

| Enzyme Type/Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Cofactor Regeneration Method | Reference |

| Engineered KRED (Lactobacillus kefir) | Oxcarbazepine | (S)-Licarbazepine | >95 | >99 | 2-Propanol | researchgate.netrsc.org |

| KRED (Saccharomyces cerevisiae CGMCC No. 2266) | Oxcarbazepine | (S)-Licarbazepine | >98 | >98 | Not specified | researchgate.net |

| Engineered KRED (Lactobacillus) | Oxcarbazepine | (S)-Licarbazepine | >90 | >90 | Glucose/GDH or IPA | mdpi.com |

Development and Application of Interface-Assembled Carbonyl Reductase Systems

A notable advancement in biocatalytic reduction involves the development of interface-assembled carbonyl reductase (IACR) systems. These systems immobilize carbonyl reductases onto solid supports, such as polystyrene, creating surfactant-like structures at the interface of biphasic systems (e.g., toluene/Tris-HCl buffer) researchgate.netpreprints.orgnih.gov. This approach enhances enzyme stability, facilitates substrate access, and improves catalytic efficiency.

In one such system, a carbonyl reductase conjugated with polystyrene was used for the synthesis of (S)-Licarbazepine from oxcarbazepine in a toluene/Tris-HCl biphasic system researchgate.netnih.gov. This method achieved a conversion of 95.6% and an enantiomeric excess of 98.6% for (S)-Licarbazepine using ethanol (B145695) as a co-substrate for NADH regeneration nih.gov. The interface-assembled system demonstrated good reusability, being efficiently reused up to five times nih.gov.

| Conjugation Material | Biphasic System | Co-substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reusability | Reference |

| Polystyrene | Toluene/Tris-HCl | Ethanol | 95.6 | 98.6 | 5 times | nih.gov |

| Polystyrene | Toluene/Tris-HCl | Ethanol | 97.39 | 99.6 | Not specified | researchgate.net |

Chiral Inversion Methodologies for this compound Derivatization

Compound List:

this compound

(S)-Licarbazepine (Eslicarbazepine)

Oxcarbazepine

Eslicarbazepine acetate

Analytical Methodologies for the Stereoselective Characterization and Quantification of R Licarbazepine

Enantioselective Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the enantioselective analysis of (R)-Licarbazepine, providing the necessary resolution to distinguish it from its S-enantiomer and other related compounds. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the most widely applied methods. mdpi.com

Direct chiral separation using HPLC is predominantly achieved through the use of chiral stationary phases (CSPs). These phases create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. Polysaccharide-based and cyclodextrin-based CSPs have proven particularly effective for resolving Licarbazepine (B1675244) enantiomers. nih.govntnu.no

The success of an enantioselective HPLC separation hinges on the careful selection of the CSP and the optimization of the mobile phase.

Different types of CSPs have been successfully utilized for the resolution of this compound. Cyclodextrin-based columns, such as β-cyclodextrin phases (e.g., ChiraDex), are widely used. nih.govnih.govresearchgate.net These CSPs interact differently with each enantiomer, allowing for their separation. researchgate.net Polysaccharide-based CSPs, particularly those with cellulose (B213188) derivatives like cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC-3) and Lux cellulose-2, have also demonstrated excellent chiral selectivity. ntnu.noresearchgate.net Research has shown that a Lux cellulose-2 column can achieve baseline separation of RS-Licarbazepine. ntnu.no

The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. Both normal-phase and reversed-phase chromatography modes have been employed.

Reversed-Phase: A common mobile phase consists of a water-methanol mixture (e.g., 88:12, v/v) used with a β-cyclodextrin column. nih.govnih.gov This system allows for the simultaneous determination of Eslicarbazepine (B1671253) Acetate (B1210297), Oxcarbazepine (B1677851), (S)-Licarbazepine, and this compound. nih.gov

Normal-Phase: A mobile phase of 80% n-hexane and 20% ethanol (B145695)/isopropyl alcohol (66.7/33.3, v/v) has been used effectively with a Daicel CHIRALCEL OD-H column. nih.gov Another normal-phase system using dichloromethane:ethanol (90:10, v/v) with a Chiralpak IC-3 column achieved a high resolution close to six. researchgate.net

Polar Organic Mode: This mode, using a mobile phase of 100% acetonitrile, has also been applied with a Chiralpak IC-3 column, yielding a resolution of nearly three. researchgate.net The addition of small amounts of modifiers like methanol (B129727), acetic acid, and diethylamine (B46881) to an acetonitrile-based mobile phase can significantly influence analyte retention and resolution. mdpi.com In one study, the percentage of methanol in the mobile phase was found to be a critical factor, even causing a reversal in the elution order of this compound and the structurally similar but achiral Oxcarbazepine. mdpi.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Flow Rate (mL/min) | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|---|

| LichroCART 250-4 ChiraDex (β-cyclodextrin, 5 µm) | Water/Methanol (88:12, v/v) | Reversed-Phase | 0.7 | Not Specified | nih.govnih.gov |

| Daicel CHIRALCEL OD-H (5 µm) | n-Hexane/Ethanol/Isopropyl alcohol (80:20 of 66.7:33.3) | Normal-Phase | 0.8 | Not Specified | nih.gov |

| Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | Dichloromethane/Ethanol (90:10, v/v) | Normal-Phase | 1.0 | ~6.0 | researchgate.net |

| Chiralpak IC-3 | Acetonitrile (100%) | Polar Organic | 0.5 | ~3.0 | researchgate.net |

| Lux cellulose-2 | Cyclohexane/Ethanol (1:1, v/v) | Normal-Phase | Not Specified | Baseline Separation | ntnu.no |

Ultraviolet (UV) detection is a robust and widely accessible technique for monitoring the elution of Licarbazepine enantiomers. The choice of wavelength is determined by the chromophoric properties of the dibenzazepine (B1670418) structure. A detection wavelength of 225 nm is frequently used and provides adequate sensitivity for quantifying this compound and related compounds in biological matrices like human and mouse plasma, as well as tissue homogenates. nih.govnih.govuc.pt Other wavelengths, such as 210 nm, 220 nm, and 240 nm, have also been utilized depending on the specific method requirements. researchgate.netgoogle.com

Validated HPLC-UV methods have demonstrated good linearity over relevant concentration ranges. For instance, in human plasma, calibration curves for this compound were linear over the range of 0.4–80 µg/mL. nih.govresearchgate.net The limit of quantification (LOQ) is typically around 0.4 µg/mL in plasma, which is sufficient for many research applications. nih.govresearchgate.net In mouse tissues, the LOQ can be as low as 0.1 µg/mL. core.ac.uk These methods show high precision, with coefficients of variation not exceeding 11.6%, and excellent accuracy, with bias ranging from -3.79% to 3.84%. nih.gov

For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the simultaneous quantification of this compound along with its enantiomer and other related metabolites, even at very low concentrations. nih.gov

A validated enantioselective LC-MS/MS method has been developed for the simultaneous measurement of Eslicarbazepine Acetate, (S)-Licarbazepine, this compound, and Oxcarbazepine in human plasma. nih.gov The methodology typically involves an initial solid-phase extraction (SPE) step to clean up the plasma sample before injection into the LC-MS/MS system. nih.gov

Chromatographic separation is achieved using a chiral column, such as the Daicel CHIRALCEL OD-H, with a normal-phase mobile phase. nih.gov The analytes are then detected and quantified by a mass spectrometer using positive ion electrospray ionization (ESI+). nih.gov The method demonstrates excellent performance characteristics, as detailed in the table below.

| Parameter | Value for this compound |

|---|---|

| Linearity Range | 50.0–25,000.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL |

| Intra-day Coefficient of Variation (%) | < 12.6% |

| Inter-day Coefficient of Variation (%) | < 12.6% |

| Accuracy (%) | 98.7% to 107.2% |

This high degree of accuracy, precision, and sensitivity makes LC-MS/MS a powerful tool for detailed pharmacokinetic and metabolic studies involving this compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS offers a highly efficient platform for bioanalytical studies. researchgate.netresearchgate.net

While specific UPLC-MS/MS methods dedicated solely to the chiral separation of this compound are not extensively detailed in the literature, methods have been developed for the simultaneous quantification of its active S-enantiomer (referred to as MHD) along with other antiepileptic drugs. researchgate.net These methods can be adapted for chiral analysis by incorporating a suitable chiral UPLC column. The advantages of UPLC, such as a short analysis time (e.g., a 6-minute run time), make it highly suitable for high-throughput applications like therapeutic drug monitoring. researchgate.net The simplified sample preparation, often involving a single protein precipitation step, further enhances its utility in routine clinical and research settings. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that offers an alternative to HPLC for chiral analysis. mdpi.com CE provides several advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of solvents and chiral selectors, aligning with the principles of green chemistry. mdpi.com

The principle of chiral CE involves adding a chiral selector to the background electrolyte (BGE). Enantiomers migrate at different velocities through the capillary due to the formation of transient diastereomeric complexes with the chiral selector, leading to their separation. scielo.org.mx Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for pharmaceutical analysis due to their versatility and effectiveness. mdpi.comscielo.org.mx

For the chiral resolution of this compound, a CE method would require systematic optimization of several key parameters:

Chiral Selector: The type and concentration of the chiral selector are paramount. Neutral or charged cyclodextrins, such as sulfated β-CDs, would be primary candidates. scielo.org.mx

Background Electrolyte: The pH and ionic strength of the BGE influence the charge of the analyte and the selector, thereby affecting the separation. nih.gov

Applied Voltage: The voltage affects migration speed and separation efficiency.

Temperature: Temperature control is crucial for ensuring reproducible migration times and resolution. nih.gov

While a specific, validated CE method for this compound is not prominently documented, the technique's proven success in separating a wide array of chiral pharmaceutical compounds suggests its high potential for this application. mdpi.comnih.gov

Application of Analytical Methods in Preclinical Metabolism Research

The stereoselective characterization and quantification of this compound are fundamental in preclinical metabolism research to understand its unique pharmacokinetic and metabolic profile. Because enantiomers of a chiral drug can exhibit different physiological effects, regulatory agencies emphasize the need to study the disposition of individual stereoisomers. Preclinical studies, utilizing both in vivo animal models and in vitro systems, rely on robust and sensitive analytical methods to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

In Vivo Preclinical Investigations

Animal models, particularly mice, are employed in preclinical research as their metabolic pathways for related compounds have been shown to reflect those in humans. A key application of stereoselective analytical methods is demonstrated in studies investigating the disposition of this compound after administration to mice. nih.gov

In such studies, a validated chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the simultaneous quantification of this compound and its enantiomer, S-Licarbazepine, in various biological matrices. nih.govnih.gov This allows researchers to track the fate of the specific (R)-enantiomer. Following oral administration of this compound to mice, samples from plasma, brain, liver, and kidney are collected over time. nih.gov These samples are typically processed using solid-phase extraction (SPE) to isolate the analytes from endogenous matrix components before chromatographic analysis. nih.govnih.gov

Key findings from this type of preclinical research include:

Stereoselective Metabolism: The metabolism of this compound is stereoselective. Research has identified the formation of an additional metabolite from this compound that was not detected following the administration of its S-enantiomer. nih.govcore.ac.uk

Limited Metabolism: Both enantiomers of licarbazepine are metabolized to a small extent, with the parent compound being the primary contributor to systemic exposure. nih.gov

The analytical methods used in these studies are validated to ensure linearity, precision, and accuracy across a range of concentrations relevant to the biological samples being analyzed. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Chiral Reversed-Phase HPLC-UV | nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.govnih.gov |

| Chiral Stationary Phase | β-cyclodextrin (e.g., ChiraDex column) | nih.govnih.gov |

| Biological Matrices | Mouse Plasma, Brain, Liver, Kidney | nih.govnih.gov |

| Detection Wavelength | 225 nm | nih.govcore.ac.uk |

| Limit of Quantification (Plasma) | 0.4 µg/mL | core.ac.uknih.gov |

| Limit of Quantification (Tissues) | 0.1 µg/mL | core.ac.uk |

Advanced Analytical Techniques in Preclinical Research

While HPLC-UV provides reliable quantification, more advanced techniques such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity. This is particularly valuable for detecting and quantifying low-level metabolites in complex biological matrices. nih.gov

An enantioselective LC-MS/MS method has been developed for the simultaneous quantification of this compound, S-Licarbazepine, their prodrug Eslicarbazepine Acetate, and the related achiral metabolite Oxcarbazepine in plasma. nih.govrfppl.co.in The chromatographic separation is achieved on a polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL OD-H column. nih.govrfppl.co.in Quantification is performed using positive ion electrospray ionization mass spectrometry, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov The lower limit of quantification (LLOQ) for this compound using this method can be as low as 50.0 ng/mL in human plasma, a sensitivity that is readily transferable to preclinical animal plasma samples. nih.gov

These highly sensitive methods are indispensable for:

Accurately characterizing the full metabolic profile, including minor metabolites.

Conducting detailed pharmacokinetic studies with greater precision at lower concentrations.

Supporting in vitro metabolism studies, such as those using liver microsomes, where metabolite concentrations can be very low.

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Chiral Stationary Phase | Cellulose-based (e.g., Daicel CHIRALCEL OD-H) | nih.govrfppl.co.in |

| Mobile Phase | n-hexane with ethanol/isopropyl alcohol | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Analytes Quantified | This compound, S-Licarbazepine, Eslicarbazepine Acetate, Oxcarbazepine | nih.gov |

| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL in plasma | nih.gov |

Preclinical Metabolic Pathways and Biotransformation of R Licarbazepine

Formation Pathways of (R)-Licarbazepine from Related Compounds

This compound is closely related to other antiepileptic drugs, notably oxcarbazepine (B1677851) (OXC). Its formation from these precursors involves stereoselective processes.

Stereoselective Conversion of Oxcarbazepine to Licarbazepine (B1675244) Enantiomers

Oxcarbazepine (OXC) is a prodrug that is extensively metabolized in the liver to its active metabolite, licarbazepine (LIC). This reduction process is stereoselective, yielding both (S)-licarbazepine (S-LIC) and this compound (R-LIC). Studies indicate that OXC is converted to S-LIC and R-LIC in an approximate ratio of 4:1, with S-LIC being the predominant enantiomer formed nih.govresearchgate.netnih.govtandfonline.comresearchgate.netamazonaws.comebi.ac.uk. While S-LIC is the major active metabolite, R-LIC is also produced, albeit in smaller quantities, through this stereoselective metabolic pathway researchgate.netnih.govtandfonline.comresearchgate.net.

Chiral Inversion from Eslicarbazepine (B1671253) (S-Licarbazepine) via Metabolic Oxidation in Preclinical Models

Eslicarbazepine acetate (B1210297) (ESL), another related compound, is rapidly hydrolyzed to eslicarbazepine (S-licarbazepine) oaji.netfrontiersin.orgportico.orgjksus.org. While S-licarbazepine is the primary active metabolite derived from ESL, preclinical studies have demonstrated that S-licarbazepine can undergo a minor chiral inversion through metabolic oxidation to form this compound nih.govresearchgate.netoaji.netfrontiersin.orgportico.orgcore.ac.uknih.govdovepress.comif-pan.krakow.plresearchgate.net. This inversion process, although occurring to a small extent, contributes to the presence of R-licarbazepine in biological systems following administration of S-licarbazepine or its prodrugs researchgate.netcore.ac.uk.

In Vitro Metabolic Studies Using Human Liver Microsome Systems

Human liver microsomes (HLMs) are a critical in vitro model for studying drug metabolism, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes nih.gov. Studies utilizing HLMs have been employed to investigate the metabolic pathways of compounds related to licarbazepine oaji.netjksus.orgresearchgate.netsrce.hr. For instance, in vitro studies with human liver microsomes have shown that eslicarbazepine acetate (ESL) does not exhibit clinically significant inhibition of major CYP enzymes, suggesting a low potential for drug-drug interactions mediated by these enzymes oaji.netresearchgate.net. While specific detailed metabolic pathways of this compound within HLMs are not extensively detailed in the provided abstracts, the methodology is established for characterizing the metabolism of related dibenzazepine (B1670418) derivatives nih.govsrce.hr.

Stereoselective Disposition and Tissue Distribution in Animal Models

The distribution and metabolic fate of licarbazepine enantiomers have been examined in various animal models, revealing stereoselective processes in disposition and potential for chiral inversion.

Enantiomeric Inversion of Licarbazepine in Specific Animal Species (e.g., Mouse)

Preclinical investigations in mice have provided evidence for the chiral inversion of licarbazepine enantiomers. Studies involving the administration of either S-licarbazepine or R-licarbazepine to mice have shown that the mouse model is capable of performing chiral inversion of both enantiomers, albeit to a small extent core.ac.uknih.gov. Specifically, after oral administration of R-licarbazepine to mice, small amounts of S-licarbazepine were detected in plasma, indicating a conversion from the R- to the S-enantiomer nih.govgoogle.com. Conversely, S-licarbazepine showed a predisposition for hepatic and renal accumulation, and stereoselective processes were identified at the blood-brain barrier, with brain exposure to S-licarbazepine being nearly twice that of R-licarbazepine core.ac.uknih.gov.

Identification and Characterization of Novel Metabolites (e.g., Trans-diol Metabolite)

During the metabolic profiling of licarbazepine enantiomers, novel metabolites have been identified. In preclinical models, R-licarbazepine has been shown to undergo further oxidation, leading to the formation of a trans-diol metabolite core.ac.uk. This trans-diol metabolite is also recognized as a metabolic product of carbamazepine (B1668303) amazonaws.comnih.govresearchgate.net. The identification and characterization of such metabolites are crucial for a comprehensive understanding of the drug's biotransformation pathways and the potential activity or toxicity of its breakdown products.

Compound List:

this compound

(S)-Licarbazepine (Eslicarbazepine, S-LIC)

Oxcarbazepine (OXC)

Eslicarbazepine acetate (ESL)

Carbamazepine (CBZ)

Carbamazepine-10,11-epoxide (CBZ-E)

Carbamazepine trans-diol (CBZ-DIOH)

10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (trans-diol)

Pharmacological Research and Mechanistic Investigations of R Licarbazepine in Preclinical Contexts

Modulation of Voltage-Gated Sodium Channels (VGSCs) by (R)-Licarbazepine

This compound exerts its effects by acting as a blocker of voltage-gated sodium channels. This action is foundational to the anticonvulsant properties observed in the broader class of dibenzazepine-related compounds. The interaction with VGSCs helps to stabilize neuronal membranes and prevent the rapid, repetitive firing that characterizes epileptic seizures.

While detailed electrophysiological studies have more extensively characterized the interactions of its stereoisomer, (S)-Licarbazepine, the cellular context provides insight into the likely targets of this compound. (S)-Licarbazepine demonstrates a voltage-dependent inhibitory effect on sodium currents in murine neuroblastoma N1E-115 cells. nih.govdoaj.org These cells express a range of neuronal VGSC subtypes, including NaV1.1, NaV1.2, NaV1.3, NaV1.6, and NaV1.7, which are also prominently expressed in the central nervous system. nih.govdoaj.orgbiorxiv.org Furthermore, studies on acutely isolated murine hippocampal CA1 neurons, which predominantly express NaV1.1, NaV1.2, and NaV1.6, have also been used to investigate the effects of licarbazepine (B1675244) enantiomers. nih.govbiorxiv.org These findings suggest that this compound likely interacts with a similar spectrum of neuronal VGSC α subunits.

A key distinction in the mechanism of action among dibenzazepine (B1670418) derivatives lies in their differential effects on the inactivation kinetics of VGSCs. VGSCs can enter at least two distinct inactivated states: a fast state and a slow state. nih.govnsolns.com Research indicates that this compound's profile aligns more closely with older compounds like carbamazepine (B1668303) and oxcarbazepine (B1677851), which primarily modulate the fast inactivation pathway of VGSCs. nih.govaesnet.org In contrast, its enantiomer, (S)-Licarbazepine, is distinguished by its ability to selectively enhance the slow inactivation of VGSCs, with minimal impact on fast inactivation kinetics. nih.govresearchgate.netnih.gov This preferential interaction with the slow inactivated state is considered a more novel mechanism that may contribute to a higher therapeutic index by selectively targeting neurons undergoing sustained firing. researchgate.net

Preclinical studies have revealed significant stereoselectivity in the interaction of licarbazepine enantiomers with VGSCs. A crucial finding is that this compound demonstrates a higher affinity for VGSCs in the resting state compared to its S-enantiomer. researchgate.net The affinity of (S)-Licarbazepine for resting-state channels is reported to be approximately 5- to 15-fold lower than that of this compound, oxcarbazepine, and carbamazepine. researchgate.net This suggests that this compound may have a greater potential to interact with channels during normal neuronal activity.

Conversely, (S)-Licarbazepine shows a greater selectivity for the inactivated state of the channel, a property that is thought to enhance its inhibitory effect on rapidly firing "epileptic" neurons over those with normal activity. researchgate.netresearchgate.net this compound is considered less selective for VGSCs in this regard. researchgate.net

| Compound | Relative Affinity for Resting State VGSCs | Primary Effect on Inactivation Pathway | Selectivity Profile |

|---|---|---|---|

| This compound | Higher | Primarily fast inactivation (inferred) | Less selective for inactivated state |

| (S)-Licarbazepine (Eslicarbazepine) | Lower (5-15x less than this compound) researchgate.net | Enhancement of slow inactivation nih.govresearchgate.net | More selective for inactivated state researchgate.net |

| Oxcarbazepine | Higher | Primarily fast inactivation nih.govaesnet.org | - |

| Carbamazepine | Higher | Primarily fast inactivation nih.govaesnet.org | - |

Preclinical Assessment of Comparative Pharmacological Activity of Licarbazepine Enantiomers

The stereochemical differences between (R)- and (S)-Licarbazepine translate into distinct pharmacological activity profiles in preclinical animal models, providing further evidence of the importance of the compound's three-dimensional structure.

Direct comparative studies in animal models have consistently shown (S)-Licarbazepine to be more efficacious than this compound in controlling seizures. In various mouse models, including the maximal electroshock test and amygdala and corneal kindling models, this compound was found to be significantly less effective than its S-enantiomer. researchgate.net Notably, in a mouse model of corneal kindling, which assesses the development of epilepsy (epileptogenesis), (S)-Licarbazepine was effective in retarding kindling development, whereas this compound was not. researchgate.net

Interestingly, in a specific genetic mouse model of generalized epilepsy (harboring the GABA-A receptor γ2(R43Q) mutation), both this compound and (S)-Licarbazepine, as well as their parent compound oxcarbazepine, were found to exacerbate seizures. nih.gov At a dose of 20 mg/kg, all three compounds significantly increased the number of spike-and-wave discharges, indicating a potential for seizure aggravation in certain types of generalized epilepsy. nih.gov

| Animal Model | This compound Effect | (S)-Licarbazepine Effect | Reference |

|---|---|---|---|

| Mouse Corneal Kindling | Ineffective in retarding kindling | Effective in retarding kindling | researchgate.net |

| Mouse Amygdala Kindling | Less efficacious | More efficacious | researchgate.net |

| Mouse Maximal Electroshock (MES) | Less efficacious | More efficacious | researchgate.net |

| Mouse Model of Genetic Generalized Epilepsy (GABAAγ2(R43Q)) | Increased spike-and-wave discharges | Increased spike-and-wave discharges | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound in Relation to its Stereoisomers

The structure-activity relationship of the licarbazepine enantiomers centers on the chiral center at the C10 position of the dibenzazepine ring, where a hydroxyl group is attached. The specific spatial orientation of this hydroxyl group—(R) versus (S)—is the sole structural difference, yet it profoundly dictates the pharmacological properties of the molecules.

The superior anticonvulsant efficacy of (S)-Licarbazepine is linked to several stereoselective factors. First, its unique interaction with the slow inactivation gate of VGSCs, as opposed to the fast gate, is a direct consequence of its stereochemistry. researchgate.net Second, pharmacokinetic studies in mice have revealed stereoselective processes at the blood-brain barrier. nih.gov Brain exposure to (S)-Licarbazepine was found to be almost twice that of this compound following oral administration, suggesting that the S-configuration is favored for transport into the central nervous system. nih.govresearchgate.netnih.gov

Furthermore, the stereochemistry influences activity at other ion channels. (S)-Licarbazepine is a more potent blocker of T-type calcium channels (specifically Cav3.2) than this compound. researchgate.net This additional mechanism may contribute to the greater antiepileptogenic potential observed for the S-enantiomer. researchgate.net The higher affinity of this compound for the resting state of VGSCs compared to (S)-Licarbazepine is another critical SAR finding, suggesting that the R-configuration orients the molecule for a different binding profile within the channel protein. researchgate.net Collectively, these findings underscore that the specific three-dimensional structure conferred by the S-configuration at the C10 position results in a more favorable multi-target engagement and pharmacokinetic profile for anticonvulsant activity.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing (R)-Licarbazepine with high enantiomeric purity?

- Methodological Answer : To ensure enantiomeric purity, employ asymmetric synthesis techniques (e.g., chiral catalysts or enzymatic resolution) followed by characterization using chiral HPLC or polarimetry . Validate purity via NMR (e.g., H, C) and mass spectrometry, adhering to protocols that require reporting retention times, solvent systems, and calibration curves for reproducibility . For novel compounds, provide full spectroscopic data and elemental analysis in the main text; for known compounds, cite established protocols in supplementary materials .

Q. How can researchers determine the molecular mechanism of action of this compound in preclinical models?

- Methodological Answer : Use in vitro assays (e.g., electrophysiology for sodium channel modulation) combined with molecular docking simulations to identify binding sites . Validate findings with in vivo models (e.g., rodent seizure assays) and correlate results with pharmacokinetic data (e.g., plasma concentration-time profiles). Ensure dose-response relationships are statistically robust and include negative controls to rule off-target effects .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate assays per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) . Use deuterated internal standards to correct for matrix effects and include calibration curves in supplementary materials .

Q. How should researchers design a pharmacokinetic study to compare this compound with its enantiomer (S)-Licarbazepine?

- Methodological Answer : Conduct a crossover study in animal models, measuring AUC, , , and half-life for both enantiomers. Use chiral separation techniques (e.g., chiral columns) to avoid cross-interference . Apply non-compartmental analysis and ANOVA for statistical comparison, ensuring sample sizes are justified via power analysis .

Q. What strategies are effective for conducting a literature review on this compound’s therapeutic potential?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords: “this compound,” “enantiomer,” “antiepileptic,” and “pharmacokinetics.” Filter by publication date (last 10 years) and prioritize peer-reviewed journals. Critically appraise sources for conflicts of interest or methodological flaws (e.g., small sample sizes) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, accounting for factors like protein binding, metabolic clearance, and blood-brain barrier penetration . Validate models with independent in vivo datasets and conduct sensitivity analyses to identify critical parameters .

Q. What statistical approaches are suitable for analyzing enantiomer-specific differences in this compound’s metabolite profiles?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to metabolomics data to distinguish enantiomer-specific pathways. Use false discovery rate (FDR) correction for multiple comparisons and report effect sizes with 95% confidence intervals . Include raw data in supplementary materials for reproducibility .

Q. How should researchers design a clinical trial to assess this compound’s efficacy in treatment-resistant epilepsy?

- Methodological Answer : Use a randomized, double-blind, placebo-controlled design with primary endpoints (e.g., seizure frequency reduction) and secondary endpoints (e.g., cognitive function). Stratify patients by genotype (e.g., CYP3A4 metabolizer status) and include an adaptive design to adjust dosing based on interim PK/PD analyses .

Q. What methodologies can identify biomarkers predictive of this compound’s therapeutic response?

Q. How can researchers address ethical challenges in studies involving this compound’s off-label use in pediatric populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.